2,5-Difluorothioanisole 2,5-Difluorothioanisole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18575983
InChI: InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
SMILES:
Molecular Formula: C7H6F2S
Molecular Weight: 160.19 g/mol

2,5-Difluorothioanisole

CAS No.:

Cat. No.: VC18575983

Molecular Formula: C7H6F2S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluorothioanisole -

Specification

Molecular Formula C7H6F2S
Molecular Weight 160.19 g/mol
IUPAC Name 1,4-difluoro-2-methylsulfanylbenzene
Standard InChI InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Standard InChI Key YTCRYPBRWJUWCR-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)F)F

Introduction

Chemical Identification and Basic Properties

2,5-Difluorothioanisole, systematically named 2,5-difluorobenzenethiol, is distinguished by its Canonical SMILES representation C1=CC(=C(C=C1F)S)F and InChIKey PQRVQUXEBQKVEQ-UHFFFAOYSA-N . The compound’s purity and structural integrity are validated by its InChI identifier and CAS registry number, which ensure reproducibility in research applications.

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₆H₄F₂S
Molecular Weight146.16 g/mol
Hydrogen Bond Acceptors3
CAS Number77380-28-0
Rotational Barrier (V₂)5.9 ± 1.2 kJ/mol (2,6-difluoro derivative)

Conformational Analysis and Rotational Barriers

The conformational dynamics of 2,5-difluorothioanisole derivatives have been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and photoelectron spectroscopy. In 2,6-difluorothioanisole, a related compound, the rotational barrier about the sulfur-carbon bond was determined to be 5.9 ± 1.2 kJ/mol, attributed to the twofold component of the hindering potential . This barrier arises from the interplay of fluorine’s electronegativity and steric interactions, which destabilize planar conformations.

Key Findings from NMR Studies

  • Long-Range Spin-Spin Couplings: Measurements of 6JC,H^6J_{C,H} couplings in fluorinated thioanisoles revealed a thermal average sin2ϕ\langle \sin^2\phi \rangle of 0.75 for 2,6-difluorothioanisole, indicating a preference for dihedral angles near 90° .

  • Additivity of Substituent Effects: Each ortho-fluorine substituent reduces the twofold rotational barrier by approximately 6 kJ/mol, while meta-fluorine groups increase it by 3 kJ/mol relative to unsubstituted thioanisole .

These results highlight the nuanced role of substituent positioning in modulating rotational freedom.

Spectroscopic Characterization and Electronic Structure

Photoelectron spectroscopy provides critical insights into the electronic structure of 2,5-difluorothioanisole derivatives. Synthetic spectra generated using semiempirical methods (AM1 and MNDO) were compared to experimental data to validate computational models.

Photoelectron Spectral Features

  • Thioanisole: The lowest ionization energy (8.5–9.0 eV) corresponds to the sulfur lone pair orbital, with a high-energy shoulder indicative of nonplanar conformations .

  • 2,6-Difluorothioanisole: The spectrum exhibits a narrowed first ionization band and a featureless third band, consistent with a predominant 90° dihedral angle .

Computational simulations using AM1 orbital energies and NMR-derived potentials achieved the closest agreement with experimental spectra, underscoring the reliability of hybrid theoretical-experimental approaches .

MethodPredicted Barrier (2,6-difluoro)Experimental Barrier
AM15.9 kJ/mol5.9 ± 1.2 kJ/mol
MNDO4.0 kJ/molNot applicable

The AM1 method’s superior accuracy in predicting rotational barriers highlights its utility in modeling sulfur-aromatic systems .

Implications for Molecular Design and Materials Science

The conformational rigidity imparted by fluorine substituents in 2,5-difluorothioanisole derivatives suggests potential applications in the design of liquid crystals or molecular switches, where controlled rotational dynamics are critical. Furthermore, the compound’s electronic properties, particularly its sulfur-centered lone pair, could be exploited in charge-transfer materials or catalysts.

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